molecular formula C37H40O9 B1680534 Resiniferatoxin CAS No. 57444-62-9

Resiniferatoxin

Cat. No.: B1680534
CAS No.: 57444-62-9
M. Wt: 628.7 g/mol
InChI Key: DSDNAKHZNJAGHN-MXTYGGKSSA-N
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Mechanism of Action

Target of Action

Resiniferatoxin, a naturally occurring chemical found in resin spurge (Euphorbia resinifera), is a potent functional analog of capsaicin . The primary target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel . TRPV1 is an ion channel in the plasma membrane of sensory neurons . It is expressed in a subpopulation of primary afferent sensory neurons involved in nociception, the transmission of physiological pain .

Mode of Action

This compound interacts with its target, the TRPV1 channel, by binding as an agonist . This interaction causes the TRPV1 channel to open and become permeable to cations, especially calcium . The influx of cations causes the neuron to depolarize, transmitting signals similar to those that would be transmitted if the innervated tissue were being burned or damaged . This stimulation is followed by desensitization and analgesia, in part because the nerve endings die from calcium overload .

Biochemical Pathways

The activation of TRPV1 by this compound leads to an increase in intracellular calcium . This calcium influx is a key element associated with the activation and sensitization of cardiac nociceptors . Additionally, proteomics and pathway enrichment analysis results suggest that Wnt signaling is triggered by the agonistic effects of this compound on TRPV1 .

Pharmacokinetics

It is known that this compound is insoluble in water and hexane, but soluble in ethyl acetate, ethanol, methanol, acetone, chloroform, and dichloromethane . These properties may impact the bioavailability of this compound.

Result of Action

The result of this compound’s action is the desensitization of TRPV1 pain receptors . This desensitization leads to analgesia, providing pain relief . The cytotoxicity to the TRPV1-positive pain fibers or cell bodies results from the prolonged calcium influx induced by this compound .

Action Environment

It is known that this compound is being investigated for its ability to desensitize cardiac sensory fibers expressing trpv1 to improve chronic heart failure outcomes . Furthermore, this compound has been tested for chronic pain management and cancer pain .

Future Directions

The future of Resiniferatoxin (RTX) investigations is expected to revolve around two key aspects. First, scholars will delve deeper into the intricate mechanisms governing RTX's interaction with the nervous system, particularly the molecular pathways underlying TRPV1 activation, desensitization, and neuronal ablation. Cutting-edge techniques like optogenetics and advanced imaging will likely play a pivotal role in unveiling the finer details of RTX's neural interactions. Second, researchers may increasingly transition toward clinical applications, conducting extensive and long-term clinical trials to assess RTX's safety and effectiveness in managing chronic pain conditions, cancer treatments, and metabolic disorders.

In the pharmaceutical arena, the focus on this compound centers on drug development and optimization. Pharmaceutical companies may intensify their efforts to synthesize RTX analogs or derivatives with improved safety profiles and enhanced pharmacokinetic properties, thus making them more amenable for clinical use. Additionally, considerable attention will be directed toward the formulation and delivery of RTX-based pharmaceuticals.

  

Biochemical Analysis

Biochemical Properties

Resiniferatoxin activates transient vanilloid receptor 1 (TRPV1) in a subpopulation of primary afferent sensory neurons involved in nociception, the transmission of physiological pain . TRPV1 is an ion channel in the plasma membrane of sensory neurons and stimulation by this compound causes this ion channel to become permeable to cations, especially calcium .

Cellular Effects

This compound has a unique spectrum of pharmacological actions. It allows for the full desensitization of pain perception and neurogenic inflammation without causing unacceptable side effects . This compound targets the TRPV1 channel and activates it, allowing calcium cations to flow in and desensitize the TRPV1 receptors, producing an analgesic effect .

Molecular Mechanism

This compound binds as an agonist to transient vanilloid receptor 1 (TRPV1), a nociceptive ion channel . The influx of cations causes the neuron to depolarize, transmitting signals similar to those that would be transmitted if the innervated tissue were being burned or damaged .

Temporal Effects in Laboratory Settings

The effect of this compound can be reversed 6 hours after exposure . Additionally, the eye-wiping response did not return by the termination of the experiments 350 days after injection suggesting a permanent antinociceptive effect from a single intraganglionic injection .

Dosage Effects in Animal Models

Initial studies conducted in rodent models induced with osteoarthritis showed promising results, specifically in alleviating non-evoked pain (weight-bearing) along with evoked pain (mechanical and thermal stimuli) .

Metabolic Pathways

Proteomics and pathway enrichment analysis results suggest that Wnt signaling is triggered by the agonistic effects of this compound on vanilloid receptors .

Transport and Distribution

This compound is a highly potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist . Its administration can reversibly defunctionalise TRPV1-expressing nociceptors .

Subcellular Localization

The TRPV1 receptor, which this compound binds to, is an ion channel in the plasma membrane of sensory neurons . This suggests that this compound acts at the plasma membrane level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of resiniferatoxin is a complex process that involves more than 25 significant steps. The synthesis begins with 1,4-pentadien-3-ol as the starting material . Key steps include the formation of the three-ring backbone of the structure, which is a significant challenge due to the densely oxygenated trans-fused 5/7/6-tricarbocycle (ABC-ring) of this compound . Radical-mediated three-component coupling and 7-endo cyclization are crucial steps in the synthesis .

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to the complexity of its synthesis and the challenges associated with scaling up the process. Most this compound used in research is extracted from natural sources or synthesized in specialized laboratories.

Chemical Reactions Analysis

Types of Reactions: Resiniferatoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for multiple functional group modifications, making it a versatile molecule for chemical studies.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include triethylamine, chlorotrimethylsilane, and 2,2,6,6-tetramethylpiperidine . Reaction conditions often involve the use of anhydrous solvents such as acetonitrile, tetrahydrofuran, toluene, dichloromethane, and benzene .

Major Products: The major products formed from the reactions involving this compound depend on the specific functional group modifications. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Properties

IUPAC Name

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDNAKHZNJAGHN-MXTYGGKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894764
Record name Resiniferatoxin
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Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57444-62-9
Record name Resiniferatoxin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resiniferatoxin [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resiniferatoxin
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Record name Resiniferatoxin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-methoxy-[(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]benzeneacetate
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Record name RESINIFERATOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Resiniferatoxin?

A1: this compound selectively and potently activates the transient receptor potential vanilloid 1 (TRPV1) ion channel. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This channel is predominantly expressed on C-fiber primary afferent nociceptive sensory neurons. []

Q2: Beyond TRPV1, are there other known targets of this compound?

A3: While RTX exhibits high selectivity for TRPV1, research suggests potential interaction with protein kinase C (PKC) in sensory neurons. RTX was found to activate a Ca2+- and lipid-dependent kinase similar to PKC in the cytosol of dorsal root ganglia. []

Q3: Does this compound affect TRPA1 channels?

A4: Studies indicate a functional link between TRPV1 and TRPA1. This compound-mediated ablation of TRPV1-expressing neurons in adult mice also resulted in the loss of sensitivity to allyl-isothiocyanate, a selective TRPA1 agonist. This suggests a co-expression of TRPV1 and TRPA1, with RTX treatment impacting both sensor molecules. []

Q4: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C43H56O12 and a molecular weight of 760.88 g/mol. []

Q5: Are there any specific structural features of this compound crucial for its activity?

A6: The presence of a homovanillyl ester group is essential for RTX's activity, as demonstrated by the inactivity of its 20-deacetylated derivative (ROPA), which lacks this group. []

Q6: How does this compound compare to capsaicin in terms of potency and selectivity?

A7: this compound is significantly more potent than capsaicin, exhibiting at least 100-fold greater inflammatory activity in the mouse ear model. [] It is also a more potent TRPV1 agonist, with effects observed at concentrations 100 to 1,000 times lower than those required for capsaicin. [, , ]

Q7: Does modifying the structure of this compound affect its biological activity?

A8: Yes, structural modifications significantly impact RTX's activity. For instance, the 20-deacetylated derivative of this compound (ROPA), lacking the homovanillyl ester group, does not evoke CGRP release or bronchoconstriction. [] Conversely, the addition of an iodine atom to this compound, as in Iodo-Resiniferatoxin (I-RTX), converts it into a potent TRPV1 antagonist. []

Q8: What in vitro models are used to study the effects of this compound?

A9: Researchers utilize various in vitro models, including:* Cell Lines: Chinese hamster ovary (CHO) cells heterologously expressing TRPV1 are commonly employed to assess RTX's effects on calcium influx and to study its antagonist properties. [, ]* Primary Cultures: Primary cultures of rat dorsal root ganglion neurons are used to investigate RTX's effect on CGRP release and neuronal depolarization. [, ] Canine keratinocytes are also studied in vitro to assess TRPV1 functionality and RTX binding. [, ]

Q9: What animal models are used to study this compound's effects?

A10: Several animal models are employed, including:* Mice: Used to study RTX's analgesic effects in models of inflammatory pain, such as the complete Freund's adjuvant-induced hyperalgesia model. [, ] Also used to investigate the role of TRPV1 in sepsis models. []* Rats: Employed to study RTX's effects on bladder function in models of detrusor overactivity and interstitial cystitis. [, ] Also utilized to investigate the impact of RTX on cardiovascular parameters, including blood pressure, heart rate, and brown adipose tissue thermogenesis. [, ]* Guinea pigs: Commonly used to investigate the effects of RTX on respiratory function, particularly bronchoconstriction and cough reflex. [, ]* Pigs: Utilized to study RTX's effects on nasal mucosal blood flow and to characterize vanilloid receptor binding properties. []* Dogs: Used to evaluate the analgesic effects of intrathecal RTX in a canine bone cancer pain model. []

Q10: Are there any clinical trials investigating the therapeutic potential of this compound?

A11: Yes, clinical trials have explored the use of intravesical RTX for treating overactive bladder and interstitial cystitis in humans. [, , , , , ]

Q11: What are the known side effects of this compound?

A12: While generally well-tolerated, RTX administration can lead to transient side effects, including:* Cardiovascular: Transient increases in mean arterial blood pressure and heart rate have been observed following intrathecal RTX administration in dogs. []* Respiratory: In guinea pigs, RTX can induce respiratory distress linked to bronchoconstriction. []* Other: Acute pain and irritation are potential concerns, although RTX appears to have a more favorable profile compared to capsaicin. [, ]

Q12: What routes of administration are used for this compound?

A13: Several routes of administration have been explored:* Intrathecal: Direct injection into the subarachnoid space of the spinal cord. Used in animal models to target spinal nociceptive pathways. [, ]* Epidural: Injection into the epidural space surrounding the spinal cord. Investigated as a potential route for pain management. []* Intravesical: Instillation directly into the bladder. The primary route investigated in clinical trials for overactive bladder and interstitial cystitis. [, , , , , ]* Subcutaneous: Injection under the skin. Used in animal models to induce systemic desensitization of TRPV1-expressing neurons. [, , ]* Intraperitoneal: Injection into the peritoneal cavity. Used in animal models to induce neuropathic pain. []

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